molecular formula C11H12N2S B460504 2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 340813-18-5

2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B460504
CAS No.: 340813-18-5
M. Wt: 204.29g/mol
InChI Key: VTXRXTFTJSGMMK-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a specialized heterocyclic compound designed for research applications. Its molecular structure incorporates a fused cyclopenta[b]pyridine core, which is functionalized with an electron-withdrawing nitrile group and an ethylsulfanyl side chain. These features make it a valuable intermediate in organic synthesis and materials science. In scientific research, this compound and its structural analogs have demonstrated significant potential as corrosion inhibitors for carbon steel in acidic environments , with studies showing inhibition efficiency of up to 97.7% for related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives . The mechanism is attributed to the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer. The molecule's efficacy is linked to its molecular structure, where the heteroatoms and conjugated systems facilitate both physisorption and chemisorption . Furthermore, the core scaffold is of high interest in medicinal chemistry and drug discovery . Related compounds featuring the cyclopenta[b]pyridine framework are investigated for various biological activities, including antimicrobial and anticancer properties . The presence of the nitrile and sulfur-containing groups offers versatile points for further chemical modification, enabling the synthesis of diverse derivative libraries for biological screening . This compound is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-14-11-9(7-12)6-8-4-3-5-10(8)13-11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXRXTFTJSGMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C2CCCC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an ethylsulfanyl group can be catalyzed by a base or an acid to form the desired cyclopenta[b]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The CAPD derivatives (CAPD-1 to CAPD-4) serve as ideal comparators due to their structural similarity and shared applications as corrosion inhibitors. Key differences lie in their substituents, which influence adsorption energy, inhibition efficiency, and molecular interactions.

Structural and Electronic Properties

  • CAPD-1 : 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene) substitution. Exhibits the highest electron density due to dual pyridine rings and an ethoxy group, enhancing chemisorption via lone pairs and π-electrons .
  • CAPD-2–CAPD-4 : Varying aryl and alkoxy substituents (e.g., methoxybenzylidene in CAPD-4). Reduced electron density compared to CAPD-1, leading to lower adsorption energies .

Corrosion Inhibition Performance

Parameter CAPD-1 CAPD-2 CAPD-3 CAPD-4
Inhibition Efficiency 97.7% at 1.0×10⁻³ M ~95% at 1.0×10⁻³ M ~92% at 1.0×10⁻³ M ~90% at 1.0×10⁻³ M
Adsorption Energy (dEads/dN) -471.73 kcal/mol -454.99 kcal/mol -423.90 kcal/mol -405.34 kcal/mol
Kads (Langmuir) 1.88×10⁴ L/mol 1.78×10⁴ L/mol 1.69×10⁴ L/mol 1.64×10⁴ L/mol
Cdl (μF/cm²) 25.7 33.9 53.8 63.3
  • Mechanism: All CAPD derivatives act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. CAPD-1’s superior performance is attributed to its higher adsorption energy and stronger interaction with the carbon steel (CS) surface via pyridine nitrogen and nitrile groups .
  • Temperature Effects : Inhibition efficiency increases with temperature (298–328 K), confirming chemisorption dominance .

Molecular and Computational Insights

  • DFT Calculations : CAPD-1 exhibits the highest HOMO energy (-5.12 eV) and lowest energy gap (ΔE = 2.34 eV), indicating strong electron-donating capacity and reactivity .
  • Monte Carlo Simulations : CAPD-1 shows the most negative adsorption energy (-421.7 kcal/mol), aligning with experimental data .

Surface Morphology

SEM analyses reveal that CAPD-1 forms a nearly smooth protective layer on CS, while CAPD-4 leaves minor scratches, correlating with their inhibition rankings .

Biological Activity

2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique cyclopenta[b]pyridine core structure, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and drug development.

The compound can be synthesized through various organic reactions, typically involving the cyclization of precursors under controlled conditions. The ethylsulfanyl group and the nitrile functionality are key components that influence its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H12N2S
Molecular Weight220.29 g/mol
CAS Number340813-18-5

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may alter enzyme activity or receptor binding, leading to various biological effects. Research indicates that the compound may exhibit antimicrobial and anticancer properties, making it a candidate for further exploration in therapeutic contexts.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of cyclopenta[b]pyridine have been reported to inhibit the growth of various bacterial strains. While specific data on the antimicrobial efficacy of this compound is limited, its structural characteristics suggest potential activity against pathogens.

Anticancer Activity

Research into related compounds has demonstrated promising anticancer activity. For instance, some derivatives have shown antiproliferative effects against breast, colon, and lung cancer cell lines. The exact mechanisms by which these compounds exert their effects are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative activity of various pyridine derivatives against cancer cell lines. While specific results for this compound were not detailed, the findings indicated that structural modifications could enhance biological activity .
  • Antimicrobial Screening : Another investigation focused on the synthesis and biological evaluation of sulfur-containing heterocycles. It was noted that modifications in the sulfur moiety could lead to increased antimicrobial potency . This suggests that similar modifications in this compound might yield beneficial results.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds known for their biological activities:

CompoundBiological ActivityMechanism of Action
2-Amino-4H-pyran-3-carbonitrile derivativesAntimicrobial, AnticancerEnzyme inhibition
Thiophene derivativesAntimicrobialReactive oxygen species generation
1,2,4-Triazolo[1,5-a][1,3,5]triazinesAnticancerCell cycle arrest

Q & A

Q. Characterization Methods

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 1.43 ppm for CH₃ in ethylsulfanyl groups) .
  • IR spectroscopy : Peaks at ~2214 cm⁻¹ verify the carbonitrile group (C≡N) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 250.25 for derivatives) .
    Purity is assessed via HPLC with UV detection at 254 nm .

How does the compound’s stability vary under different storage conditions, and what degradation products form?

Q. Stability Analysis

  • Light sensitivity : Degrades via photooxidation of the ethylsulfanyl group, forming sulfoxides. Store in amber vials at -20°C .
  • Hydrolytic stability : The carbonitrile group is stable in neutral pH but hydrolyzes to carboxylic acids under strong acidic/basic conditions .
    Degradation pathways are monitored using accelerated stability studies (40°C/75% RH for 4 weeks) .

What approaches are used to evaluate the biological activity of this compound in pharmacological studies?

Q. Biological Screening

  • Target identification : Molecular docking studies (e.g., AutoDock Vina) predict interactions with kinase domains .
  • In vitro assays : Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to reference drugs .
  • ADME profiling : Microsomal stability (human liver microsomes) and permeability (Caco-2 cells) are assessed .

How are computational models applied to predict the reactivity and electronic properties of this compound?

Q. Computational Studies

  • DFT calculations : Gaussian 09 optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2 eV for charge transfer) .
  • Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water) predict solvation effects on conformation .
  • QSAR models : Correlate substituent effects (e.g., electron-donating groups) with bioactivity .

What methodologies are employed in crystallographic studies to resolve its 3D structure?

Q. Crystallography

  • X-ray diffraction : Single crystals are grown via vapor diffusion. Data collected on APEX2 diffractometers .
  • Structure refinement : SHELXL97 refines anisotropic displacement parameters; PLATON validates hydrogen bonding (e.g., C–H···N interactions) .
  • CIF generation : Mercury software visualizes packing diagrams and π-π stacking interactions .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Q. Reaction Mechanisms

  • Nucleophilic attack : The 3-carbonitrile group acts as an electron-withdrawing group, directing substitution to the 2-position .
  • Transition state stabilization : Alkoxide intermediates (RO⁻) lower activation energy for cyclization .
    Kinetic studies (e.g., Eyring plots) confirm a two-step mechanism with rate-limiting cyclization .

How can structural derivatives of this compound be synthesized to modulate physicochemical properties?

Q. Derivative Design

  • Electron-donating groups : Introduce methoxy or pyridyl substituents at the 4-position via Suzuki coupling (e.g., CAPD-2, 75% yield) .
  • Heterocyclic fusion : Thieno-pyridine hybrids are synthesized via domino reactions to enhance solubility .
    Derivatives are characterized via comparative NMR and XRD to assess steric/electronic effects .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Safety Measures

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces) .
  • Waste disposal : Neutralize acidic/basic waste before disposal in designated containers .

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